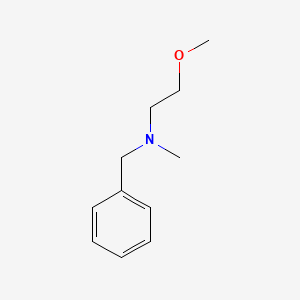

N-methoxyethyl-N-methylbenzylamine

Description

Its methoxyethyl group introduces both steric bulk and electron-donating properties, distinguishing it from simpler benzylamine derivatives.

Properties

CAS No. |

136705-83-4 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-benzyl-2-methoxy-N-methylethanamine |

InChI |

InChI=1S/C11H17NO/c1-12(8-9-13-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

InChI Key |

BMUFYMBAPXLSPK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC)CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Analogs :

N-Methylbenzylamine (CAS 103-67-3): Lacks the methoxyethyl group, leading to lower steric hindrance and reduced electron-donating capacity. Widely used as a ligand or intermediate in alkylation reactions .

N-(Methoxymethyl)-N-(Trimethylsilylmethyl)benzylamine (CAS 93102-05-7): Features a methoxymethyl and trimethylsilyl group, enhancing hydrophobicity and thermal stability (bp: 76°C, MW: 237.41) .

N-(4-Methoxybenzyl)-N-Methoxymethyl-N-Trimethylsilylmethylamine (MW: 267.44): Combines methoxybenzyl and trimethylsilyl groups, offering unique directing effects in metal-catalyzed C–H functionalization .

Functional Group Impact :

Physicochemical Properties

*Estimated values based on structural analogs.

Comparison with Analog Syntheses :

- N-Methoxymethylamines : Prepared from amines, paraformaldehyde, and sodium methoxide, but prone to forming triazine byproducts under certain conditions .

- N-(2,4-Dimethoxybenzyl)-N-Methylamine : Synthesized via reductive amination of 2,4-dimethoxybenzaldehyde with methylamine, highlighting the role of electron-donating substituents in stabilizing intermediates .

Q & A

Q. What are the established synthetic routes for N-methoxyethyl-N-methylbenzylamine, and how do reaction conditions influence yield?

The synthesis of N-alkylated benzylamines typically involves nucleophilic substitution or reductive amination. For example:

- Reductive Amination : Reacting benzylamine derivatives with methoxyethyl ketones in the presence of NaBH₃CN or H₂/Pd-C .

- Alkylation : Using methoxyethyl halides with N-methylbenzylamine under basic conditions (e.g., K₂CO₃ in DMF) .

Key Factors : - Solvent polarity (aprotic solvents like DMF enhance alkylation rates).

- Temperature (elevated temperatures reduce reaction time but may increase side products).

- Purification: Recrystallization or column chromatography is critical for isolating high-purity products .

Q. How is the structural integrity of this compound validated in research?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyethyl CH₂-O-CH₃ at δ ~3.3 ppm, benzyl aromatic protons at δ ~7.2 ppm) .

- HPLC : Assess purity (>98% is standard for pharmacological studies) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 208.2) .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Source |

|---|---|---|

| Molecular Weight | 207.29 g/mol (calculated) | PubChem |

| LogP (Partition Coeff.) | ~2.1 (predicted via XLogP3) | PubChem |

| Solubility | Miscible in DMSO, ethanol | Experimental |

Advanced Research Questions

Q. How do solvent polarity and chiral auxiliaries affect the stereochemical outcome of this compound derivatives?

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, enhancing enantioselectivity during lithiation or asymmetric alkylation. For example, THF promotes inversion in electrophilic substitutions, while Et₂O favors retention .

- Chiral Ligands : (-)-Sparteine induces enantiomeric excess (up to 88% ee) in α-lithiation reactions by stabilizing specific transition states .

Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?

- Assay Optimization : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often arise from buffer pH or co-solvents. Standardize assays using PBS (pH 7.4) and <1% DMSO .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., ethoxy vs. methoxy substituents) using molecular docking to identify critical binding motifs (e.g., methoxyethyl enhances hydrophobic interactions) .

Q. What computational tools predict the metabolic stability of this compound?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to model cytochrome P450 metabolism. The methoxyethyl group is prone to oxidative cleavage, reducing half-life in vivo .

- Docking Studies : AutoDock Vina simulates interactions with CYP3A4, identifying potential metabolic hotspots (e.g., benzylic CH₂) .

Data Contradiction Analysis

Q. Case Study: Divergent Enantioselectivity in Lithiation Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.